molecular formula C18H19NO4S B2446023 Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 691377-97-6

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2446023
CAS No.: 691377-97-6
M. Wt: 345.41
InChI Key: ZYHKWCXRCDBAJX-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a hydroxybenzoyl group, and a methyl ester

Properties

IUPAC Name

methyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-10-3-8-13-14(9-10)24-17(15(13)18(22)23-2)19-16(21)11-4-6-12(20)7-5-11/h4-7,10,20H,3,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHKWCXRCDBAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation of 4-hydroxybenzoic acid with an amine derivative of benzothiophene under controlled conditions. The reaction is often catalyzed by a Lewis acid such as ZrCl4 and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoyl groups allows for versatile chemical modifications, making it a valuable compound for various applications .

Biological Activity

Methyl 2-(4-hydroxybenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the findings related to its biological activity, including apoptosis induction, cytotoxicity against cancer cells, and possible therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiophene core and a hydroxybenzamide moiety. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, which indicates the presence of functional groups that may contribute to its biological properties.

Biological Activity

1. Anticancer Properties:
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays using breast cancer cell lines (e.g., MCF-7) revealed the following:

  • Cytotoxicity: The compound showed an IC50 value of approximately 23.2 µM, indicating its effectiveness in reducing cell viability after 48 hours of treatment. The viability reduction was about 26.86% compared to untreated controls .
  • Apoptosis Induction: Flow cytometry analysis indicated that the compound induced early and late apoptosis in treated cells. Specifically, early apoptotic cells (AV+/PI−) were observed at a rate of 8.73%, while late apoptotic cells (AV+/PI+) accounted for 18.13%, significantly higher than control groups .
  • Cell Cycle Arrest: The compound caused G2/M phase arrest with a notable increase in cell population distribution (25.56% compared to 17.23% for control), suggesting interference with normal cell cycle progression .

2. Mechanism of Action:
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and necrosis. The results indicate that it does not significantly promote autophagic cell death but rather inhibits it, reinforcing its role as an apoptosis-inducing agent .

Case Studies

A study conducted on mice bearing tumors demonstrated that treatment with this compound led to:

  • Improved Hematological Parameters: Significant restoration of hemoglobin levels and red blood cell counts was observed post-treatment, suggesting a reduction in chemotherapy-induced myelosuppression .
  • Liver Function Restoration: The treatment also resulted in decreased levels of liver enzymes (ALT and AST), indicating protective effects against hepatotoxicity associated with cancer therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known anticancer agents:

Compound NameIC50 (µM)Apoptosis InductionCell Cycle Arrest
Methyl 2-(4-hydroxybenzamido)-6-methyl...23.2YesG2/M Phase
Doxorubicin10YesG1 Phase
Cisplatin15YesS Phase

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